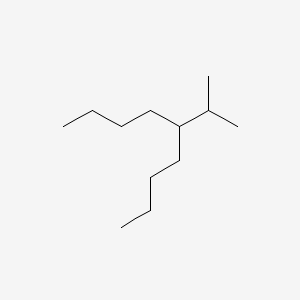
Nonane, 5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonane, 5-(1-methylethyl)- is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which is a type of hydrocarbon consisting of carbon and hydrogen atoms arranged in a specific structure. This compound is also known by its IUPAC name, 5-(1-methylethyl)nonane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 5-(1-methylethyl)- typically involves the alkylation of nonane with isopropyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of nonane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydroformylation: This method involves the hydroformylation of octene to produce nonanal, followed by reduction and subsequent alkylation with isopropyl groups.
Industrial Production Methods
Industrial production of Nonane, 5-(1-methylethyl)- often involves large-scale alkylation processes using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
Nonane, 5-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons. Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl₂) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Chlorine gas (Cl₂) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Chlorinated derivatives
科学的研究の応用
Nonane, 5-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
作用機序
The mechanism of action of Nonane, 5-(1-methylethyl)- primarily involves its interactions with other molecules through hydrophobic interactions. Its molecular structure allows it to interact with lipid membranes, making it useful in studies related to membrane dynamics and permeability. The compound does not have specific molecular targets but exerts its effects through physical interactions with other hydrophobic molecules.
類似化合物との比較
Similar Compounds
Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.
Isopropyl Nonane: A similar branched alkane with an isopropyl group attached to the nonane chain.
Decane: A straight-chain alkane with the molecular formula C₁₀H₂₂.
Uniqueness
Nonane, 5-(1-methylethyl)- is unique due to its specific branching structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the isopropyl group affects its boiling point, solubility, and reactivity, making it distinct from other similar alkanes.
特性
CAS番号 |
62184-72-9 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC名 |
5-propan-2-ylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChIキー |
ALZCRHWYCQKCQK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


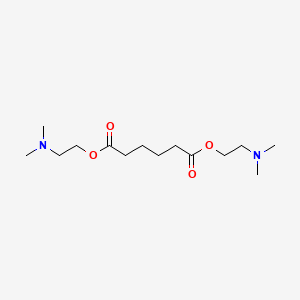
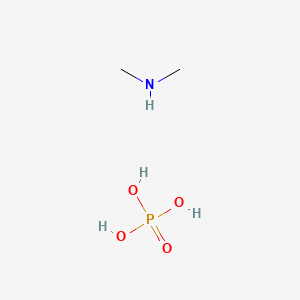

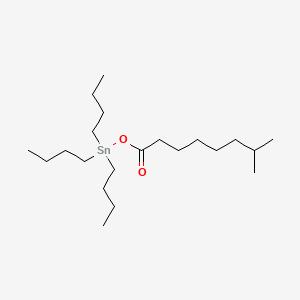
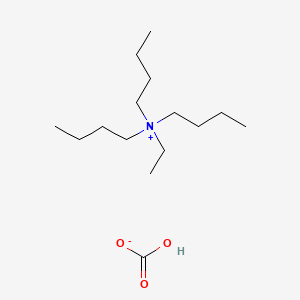
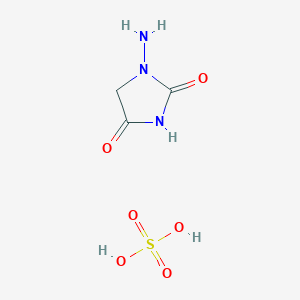


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
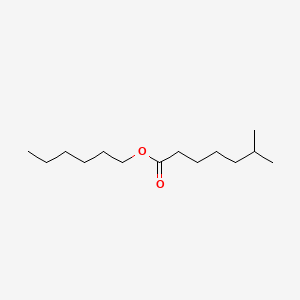
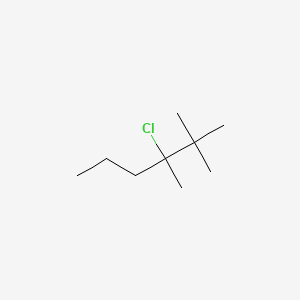
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


